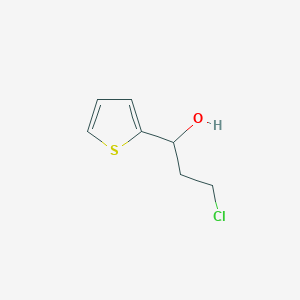

3-Chloro-1-(2-thienyl)-1-propanol

Description

Significance of Chiral Building Blocks in Modern Organic Synthesis

In modern organic synthesis, chiral building blocks are indispensable components for creating enantiomerically pure compounds. wisdomlib.org Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the chemistry of life, as most biological molecules, including amino acids, sugars, and DNA, are chiral. libretexts.orglibretexts.org The interaction between a drug molecule and its biological target, such as an enzyme or receptor, often requires a precise three-dimensional fit, making the chirality of the drug crucial for its therapeutic effect.

The use of chiral building blocks offers a powerful strategy to introduce a specific stereocenter into a target molecule early in a synthetic sequence. nih.gov This approach is often more efficient than separating a racemic mixture (a 50:50 mixture of both enantiomers) at a later stage. The demand for enantiomerically pure pharmaceuticals has driven the development of numerous methods to obtain chiral building blocks, including asymmetric catalysis, the use of a "chiral pool" (naturally occurring chiral molecules), and resolution techniques. nih.gov Chiral alcohols, like 3-Chloro-1-(2-thienyl)-1-propanol, are particularly valuable as they can be synthesized through the highly efficient asymmetric reduction of their corresponding ketones.

The Role of this compound as a Key Intermediate in Multi-step Syntheses

This compound, particularly its (S)-enantiomer, serves as a crucial intermediate in the synthesis of several biologically active molecules. Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, allows for sequential chemical transformations.

The most prominent application of (S)-3-Chloro-1-(2-thienyl)-1-propanol is as a key precursor in the synthesis of the antidepressant drug, Duloxetine (B1670986). psu.educhemicalbook.comgoogle.com In a common synthetic route, the precursor ketone, 3-chloro-1-(2-thienyl)-1-propanone, is enantioselectively reduced to form (S)-3-Chloro-1-(2-thienyl)-1-propanol. psu.educhemicalbook.com This chiral alcohol then undergoes a series of reactions, including the substitution of the chlorine atom with a methylamino group and subsequent reaction with 1-fluoronaphthalene (B124137), to yield the final drug substance. chemicalbook.comu-tokyo.ac.jp

Beyond its role in duloxetine synthesis, the thiophene (B33073) moiety within this compound makes it a valuable starting material for constructing other heterocyclic systems. Thieno[2,3-d]pyrimidines, for instance, are a class of fused heterocyclic compounds known for a range of biological activities. jisciences.comnih.gov The chemical structure of this compound can be manipulated through cyclization reactions to form the core thieno[2,3-d]pyrimidine (B153573) scaffold, which can then be further derivatized. nih.govijacskros.com

| Intermediate Role | Target Molecule/Scaffold | Synthetic Significance |

| Chiral Precursor | Duloxetine | Establishes the required stereocenter for pharmacological activity. psu.edugoogle.comu-tokyo.ac.jp |

| Building Block | Thieno[2,3-d]pyrimidines | Provides the thiophene ring for the construction of the fused heterocyclic system. jisciences.comnih.gov |

Overview of Research Trajectories for this compound

Research concerning this compound has largely focused on developing efficient and highly enantioselective methods for its synthesis, driven by its importance in pharmaceutical manufacturing. The primary synthetic challenge lies in controlling the stereochemistry at the alcohol center.

Initial synthetic approaches often involved the racemic synthesis of the alcohol followed by resolution. For instance, the reduction of 3-chloro-1-(2-thienyl)propan-1-one with sodium borohydride (B1222165) produces a racemic mixture of this compound, which then requires separation of the desired enantiomer. chemicalbook.com

More advanced and efficient strategies focus on asymmetric synthesis, which directly produces the desired enantiomer in high purity. Key research trajectories include:

Catalytic Asymmetric Reduction: This is one of the most common and effective methods. It involves the reduction of the prochiral ketone, 3-chloro-1-(2-thienyl)-1-propanone, using a reducing agent like borane (B79455) in the presence of a chiral catalyst. Chiral oxazaborolidine catalysts have been shown to yield the (S)-alcohol with good to excellent enantioselectivity. psu.eduu-tokyo.ac.jp

Enzymatic Reduction and Resolution: Biocatalysis offers a green and highly selective alternative. Various microorganisms and isolated enzymes have been investigated for the stereoselective reduction of the ketone precursor. sigmaaldrich.com For example, alcohol dehydrogenases from organisms like Thermoanaerobacter have been used to produce (S)-3-chloro-1-(2-thienyl)-1-propanol in high enantiomeric purity. google.comgoogle.com Enzymatic resolution of the racemic alcohol is another viable method, where an enzyme selectively acylates one enantiomer, allowing for easy separation. u-tokyo.ac.jp

| Synthetic Method | Description | Key Features |

| Racemic Synthesis + Resolution | Reduction of the ketone with a non-chiral reducing agent (e.g., NaBH₄) followed by separation of enantiomers. chemicalbook.com | Technically simpler initial reduction but requires a potentially difficult and yield-reducing resolution step. |

| Catalytic Asymmetric Reduction | Use of a chiral catalyst (e.g., oxazaborolidine) to guide the stereochemical outcome of the ketone reduction. psu.eduu-tokyo.ac.jp | Often provides high enantiomeric excess directly, improving overall efficiency. |

| Enzymatic Reduction | Employment of whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenase) for the stereoselective reduction. google.comsigmaaldrich.comgoogle.com | High selectivity, mild reaction conditions, and environmentally friendly. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture of the alcohol, facilitating separation. u-tokyo.ac.jp | Can provide high enantiomeric purity for both the reacted and unreacted enantiomers. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISRPYKYTBBHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 1 2 Thienyl 1 Propanol

Strategies for Racemic Synthesis

The common approach to producing racemic 3-Chloro-1-(2-thienyl)-1-propanol involves a two-step sequence: the synthesis of the ketone precursor, 3-chloro-1-(thiophen-2-yl)propan-1-one, and its subsequent reduction to the desired alcohol.

Precursor Synthesis: 3-Chloro-1-(thiophen-2-yl)propan-1-one

The primary method for synthesizing this crucial ketone intermediate is through the Friedel-Crafts acylation of thiophene (B33073).

This classic electrophilic aromatic substitution reaction involves reacting thiophene with 3-chloropropionyl chloride. The high electron density of the thiophene ring facilitates this acylation. asianpubs.org

The Friedel-Crafts acylation of thiophene is most commonly catalyzed by Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄). google.com Other catalysts like iron(III) chloride (FeCl₃) and titanium tetrachloride (TiCl₄) have also been employed. asianpubs.orggoogle.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758). asianpubs.org The catalyst, for instance, aluminum chloride, forms a complex with the acyl chloride, which enhances its electrophilicity. google.com

| Catalyst | Key Characteristics | Reference |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Commonly used, potent Lewis acid. google.com | google.com |

| Tin(IV) Chloride (SnCl₄) | Alternative Lewis acid catalyst. google.com | google.com |

| Iron(III) Chloride (FeCl₃) | Another example of a Lewis acid catalyst. asianpubs.org | asianpubs.org |

| Titanium Tetrachloride (TiCl₄) | Can also be used for this acylation. google.com | google.com |

High yields of 3-chloro-1-(thiophen-2-yl)propan-1-one, ranging from 80-90%, can be achieved through this method. A key advantage is that the product can often be purified by simple filtration through celite and charcoal, avoiding the need for more complex chromatographic techniques. The reaction is a selective monoacylation of the thiophene ring. The use of ethylaluminum dichloride (EtAlCl₂) as a Lewis acid in a non-acidic medium has also been explored, demonstrating high yields (up to 99%) for the acylation of thiophene. asianpubs.org

| Catalyst System | Yield | Reference |

|---|---|---|

| Aluminum Chloride | 80-90% | |

| Ethylaluminum Dichloride | up to 99% | asianpubs.org |

While Friedel-Crafts acylation is the predominant method, other historical methods for preparing acylated thiophenes include the dry distillation of calcium salts of thiophene carboxylic acids and the reaction of nitriles with thienyl magnesium iodide. google.com

Friedel-Crafts Acylation of Thiophene

Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one to Racemic this compound

The synthesized ketone is then reduced to the target alcohol. A common and effective method for this reduction on a laboratory and industrial scale is the use of sodium borohydride (B1222165) (NaBH₄). chemicalbook.com The reaction is typically performed in a solvent system such as methylene (B1212753) dichloride, sometimes with the addition of a phase transfer catalyst like sodium dodecyl sulfate (B86663) (SDS). chemicalbook.com This process yields the racemic alcohol with high efficiency, with reported yields around 94.62%. chemicalbook.com The workup procedure involves quenching the reaction with an acid, such as acetic acid, followed by aqueous washes and distillation of the organic layer to isolate the product. chemicalbook.com

Stoichiometric Reducing Agents (e.g., Sodium Borohydride)

Sodium borohydride (NaBH₄) is a commonly employed stoichiometric reducing agent for the synthesis of this compound. chemicalbook.com This reagent is favored for its selectivity in reducing aldehydes and ketones. youtube.comchemguide.co.uk The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 3-chloro-1-(2-thienyl)propan-1-one. chemguide.co.uk

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol (B145695), or an aqueous solution made alkaline with sodium hydroxide. chemicalbook.comchemguide.co.uk The general chemical equation for this reduction is:

C₇H₇ClOS + NaBH₄ → C₇H₉ClOS

In a representative synthetic procedure, 3-chloro-1-(thiophen-2-yl)-propan-1-one is dissolved in a solvent like dichloromethane. chemicalbook.com A solution of sodium borohydride is then added, and the reaction mixture is stirred for a period to ensure complete conversion. chemicalbook.com The use of sodium borohydride is a well-established method for this transformation, offering good yields. chemicalbook.com

Reaction Conditions and Byproduct Formation

The reduction of 3-chloro-1-(2-thienyl)propan-1-one with sodium borohydride is typically conducted under controlled temperature conditions, often between 10-20°C, to manage the exothermic nature of the reaction. chemicalbook.com The reaction is usually carried out for several hours to ensure completion. chemicalbook.com

During the workup, the pH of the reaction mixture is adjusted with an acid, such as acetic acid. chemicalbook.com The primary byproduct of the reduction is a borate (B1201080) ester, which is formed as the borohydride reagent donates its hydride ions. reddit.com In alcoholic solvents, this can result in the formation of sodium tetraalkoxyborate. reddit.com The workup with water or acid hydrolyzes these boron-containing byproducts. reddit.com The scale and concentration of the reaction can influence the nature and quantity of byproducts; for instance, at a larger scale, the formation of borane (B79455) and hydrogen gas might be more noticeable. reddit.com

Purification and Isolation of Racemic Product

Following the reduction reaction, a multi-step workup procedure is necessary to isolate and purify the racemic this compound. The process typically involves:

Quenching: The reaction is first quenched, often by the addition of an acid to neutralize any remaining reducing agent and to hydrolyze the intermediate borate esters. chemicalbook.com

Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate (B1210297). chemicalbook.comgoogle.com This step is crucial for separating the desired alcohol from water-soluble byproducts. google.com

Washing: The combined organic layers are washed with water and a sodium bicarbonate solution to remove any remaining acid and other impurities. chemicalbook.com

Drying and Evaporation: The organic layer is dried over an anhydrous salt like sodium sulfate and then the solvent is removed under vacuum to yield the crude product. googleapis.com

Distillation: For higher purity, the crude product can be further purified by distillation under reduced pressure. chemicalbook.comgoogle.com

This purification process yields this compound as a liquid. chemicalbook.com

Enantioselective Synthesis of Chiral this compound Enantiomers

The production of specific enantiomers of this compound is of significant interest, particularly for applications in the synthesis of pharmaceuticals.

Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally friendly method for the synthesis of chiral compounds. Enzymes, due to their inherent stereoselectivity, can be used to resolve racemic mixtures or to perform asymmetric synthesis.

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of an enzyme with the two enantiomers.

Candida antarctica lipase (B570770) B (CALB) is a versatile and robust enzyme frequently used in the kinetic resolution of alcohols. nih.govnih.govrsc.org It can catalyze both transesterification and hydrolysis reactions with high enantioselectivity. nih.gov In the context of this compound, CALB can be employed to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed ester.

The general principle of lipase-catalyzed kinetic resolution involves the reaction of the racemic alcohol with an acyl donor in an organic solvent. The lipase will preferentially catalyze the acylation of one enantiomer, leading to a mixture of the acylated enantiomer and the unreacted enantiomer. These can then be separated by standard chromatographic techniques. The choice of acyl donor and solvent can significantly impact the efficiency and enantioselectivity of the resolution.

Immobilization of CALB, for instance on supports like Immobead-350, has been shown to enhance its stability and reusability, making the process more economically viable. nih.gov The immobilized enzyme can be easily recovered from the reaction mixture and reused in subsequent batches. nih.gov Research has demonstrated that immobilization can also improve the enzyme's stability in various solvents and at different temperatures. nih.gov

Below is a table summarizing research findings related to the synthesis of this compound:

| Synthetic Method | Reagents/Catalyst | Key Findings | Yield | Reference |

| Racemic Synthesis | 3-chloro-1-(2-thienyl)propan-1-one, Sodium Borohydride | Reduction of the ketone precursor in dichloromethane. | 94.62% | chemicalbook.com |

| Biocatalytic Resolution | Racemic this compound, Candida antarctica Lipase B (CALB) | Lipase-catalyzed transesterification for kinetic resolution. Immobilization of CALB enhances stability. | Not Specified | nih.gov |

Enzymatic Kinetic Resolution of Racemic this compound

Stereoselectivity and Enantiomeric Excess (E-value determination)

The stereoselectivity of an enzymatic reaction is a critical measure of its efficiency in producing a specific enantiomer. This is often quantified by the enantiomeric excess (e.e.), which indicates the purity of the desired enantiomer in the product mixture. The enantiomeric ratio (E-value) is another important parameter that describes the enzyme's ability to differentiate between two enantiomers.

In the context of producing chiral alcohols like this compound, alcohol dehydrogenases (ADHs) are frequently employed. For instance, ADHs have been utilized for the asymmetric reduction of various ketones, leading to the formation of enantiopure secondary alcohols. researchgate.net The stereoselectivity of these enzymes can be influenced by various factors, including the substrate structure and the specific enzyme variant used. nih.gov For example, mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have shown high enantioselectivity in the reduction of α-haloacetophenones. nih.gov

The determination of enantiomeric excess is typically performed using chiral chromatography techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). rsc.orgarkat-usa.org These methods allow for the separation and quantification of the individual enantiomers in the product mixture.

Strategies for Recycling the Unwanted Enantiomer (Racemization)

A particularly effective approach is dynamic kinetic resolution (DKR), which combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. kfupm.edu.sarsc.org This allows for a theoretical yield of up to 100% for the desired enantiomer. kfupm.edu.sa However, a significant challenge in DKR is the need for multiple catalysts with specific stereoselectivities to operate concurrently in the same reaction vessel. nih.gov

Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one

The precursor to this compound is 3-Chloro-1-(thiophen-2-yl)propan-1-one. chemicalbook.comscbt.comnih.gov The asymmetric reduction of this prochiral ketone is a key step in obtaining the desired chiral alcohol. Biocatalysis, utilizing either whole-cell systems or isolated enzymes, has emerged as a powerful tool for this transformation due to the high chemo-, regio-, and stereoselectivity of enzymes. nih.gov

Whole-Cell Biotransformations

Candida pseudotropicalis 104 and other Candida species: Various Candida species have demonstrated the ability to asymmetrically reduce ketones. For example, preheated immobilized Candida utilis cells have been used for the asymmetric reduction of 3-chloropropiophenone, achieving a high enantiomeric excess of 99.5% and a yield of 85%. nih.gov Carbonyl reductases from Candida magnoliae have also been shown to catalyze the reduction of a range of ketones to their corresponding alcohols with excellent optical purity. nih.gov

Saccharomyces cerevisiae : Commonly known as baker's yeast, Saccharomyces cerevisiae is a widely used microorganism for the asymmetric reduction of ketones. It has been reported to reduce 1,3-diketones to the corresponding hydroxy ketones with high enantiomeric excess (99% e.e.) and good yield (74%). arkat-usa.org Different strains of Saccharomyces cerevisiae have shown varying levels of activity and stereoselectivity in the reduction of chloroacetophenones. researchgate.net

Rhodosporidium toruloides : While specific data on the use of Rhodosporidium toruloides for the reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one is not readily available, red yeasts like Sporobolomyces salmonicolor (a related species) contain NADPH-dependent aldehyde reductases that are effective in producing chiral alcohols. researchgate.net

Isolated Alcohol Dehydrogenases

The use of isolated alcohol dehydrogenases (ADHs) provides greater control over the reaction conditions and can lead to higher purity products.

From Thermoanaerobacter genus: Alcohol dehydrogenases from thermophilic organisms like Thermoanaerobacter are of particular interest due to their stability at high temperatures. researchgate.net A patent describes a process for preparing optically active (1S)-3-chloro-1-(2-thienyl)propan-1-ol using an alcohol dehydrogenase from Thermoanaerobacter, achieving high chemical and enantiomeric purity. google.com Mutants of TeSADH have also been successfully used for the asymmetric reduction of α-haloacetophenone analogs. kfupm.edu.sakaust.edu.sa

From Lactobacillus brevis : The alcohol dehydrogenase from Lactobacillus brevis (LbADH) is a versatile and robust catalyst known for its R-specific functionality and excellent enantioselectivity in the reduction of prochiral ketones. researchgate.netmdpi.comresearchgate.net It has been shown to be effective in reducing a broad range of substrates, including aromatic ketones. researchgate.net Studies have investigated the effect of substrate structure on the efficiency of LbADH-catalyzed reductions. rsc.org

From Candida magnoliae : A carbonyl reductase from Candida magnoliae has been identified that exhibits anti-Prelog enantioselectivity, meaning it produces the opposite enantiomer compared to many other ADHs. nih.gov This enzyme has been successfully used to synthesize several chiral alcohol intermediates of pharmaceutical importance. nih.gov

Cofactor Regeneration Systems

Many alcohol dehydrogenases require nicotinamide (B372718) cofactors, such as NADPH or NADH, to function. kfupm.edu.sa These cofactors are expensive and therefore must be regenerated in situ to make the process economically feasible. illinois.edunih.gov

NADPH/NADH: These are the natural cofactors for ADHs, acting as hydride donors in the reduction of ketones. kfupm.edu.sa

Glucose/Glucose Dehydrogenase: This system uses glucose as the ultimate reductant. Glucose dehydrogenase (GDH) oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. researchgate.net

Formate (B1220265)/Formate Dehydrogenase: Formate dehydrogenase (FDH) catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD+ to NADH. illinois.edu

Isopropanol (B130326): Isopropanol can be used as a co-substrate for cofactor regeneration, where a second alcohol dehydrogenase oxidizes isopropanol to acetone, regenerating the required NADPH or NADH. google.comillinois.edumdpi.com This method is advantageous as the product, acetone, is volatile and easily removed.

Optimization of Biocatalytic Parameters

To maximize the efficiency and yield of the biocatalytic reduction, several parameters must be optimized.

pH: The pH of the reaction medium can significantly affect enzyme activity and stability. For instance, the reduction of α-haloacetophenones using TeSADH mutants was carried out at pH 8.5 and pH 7.0. kaust.edu.sa The optimal pH for the reduction of 2'-chloroacetophenone (B1665101) by Saccharomyces cerevisiae B5 was found to be 8.0. researchgate.net

Temperature: Temperature influences the rate of the enzymatic reaction. The aforementioned TeSADH mutant reactions were conducted at 50°C. kaust.edu.sa The optimal temperature for the biotransformation using Saccharomyces cerevisiae B5 was 25°C. researchgate.net

Substrate Loading: The concentration of the substrate can impact the reaction rate and may also lead to substrate inhibition. mdpi.com

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion. For example, the reduction using TeSADH mutants was carried out for 14 hours. kaust.edu.sa

Solvent Systems: The choice of solvent can affect enzyme activity and substrate solubility. In some cases, biphasic systems using an organic solvent and an aqueous buffer are employed to overcome issues of substrate insolubility. rsc.org

| Parameter | Optimal Condition | Reference |

| pH | 7.0 - 8.5 | researchgate.netkaust.edu.sa |

| Temperature | 25°C - 50°C | researchgate.netkaust.edu.sa |

| Reaction Time | 14 hours | kaust.edu.sa |

Enzyme Engineering and Immobilization Techniques (Liquid-Core Capsules, Co-immobilization, Fusion Proteins)

The biocatalytic production of chiral alcohols often relies on the stereoselective reduction of ketones by enzymes such as alcohol dehydrogenases (ADHs) and carbonyl reductases. To enhance the efficiency, stability, and reusability of these biocatalysts, various enzyme engineering and immobilization techniques have been developed.

Immobilization Techniques: Immobilization of enzymes or whole cells offers several advantages, including enhanced stability, easier separation from the reaction mixture, and potential for continuous operation. researchgate.netnih.gov

Liquid-Core Capsules: One such technique involves the use of liquid-core capsules. For example, Candida pseudotropicalis cells have been immobilized within liquid-core capsules for the synthesis of (S)-3-Chloro-1-(2-thienyl)-1-propanol. google.com This method entraps the biocatalyst within a semi-permeable membrane, allowing for high cell densities and improved product yields. nih.gov

Co-immobilization: This technique involves immobilizing multiple enzymes within the same support material. nih.gov For cofactor-dependent reactions, the primary enzyme and the cofactor-regenerating enzyme can be co-immobilized. This proximity enhances the efficiency of cofactor recycling. nih.govnih.gov For instance, an alcohol dehydrogenase and a formate dehydrogenase (for NADH regeneration) can be co-immobilized to create a self-sufficient catalytic system. nih.gov

Fusion Proteins: As mentioned earlier, fusion proteins like CR2-L-GDH represent a molecular approach to co-localization, ensuring that the cofactor regeneration occurs in close proximity to the primary reaction, thereby increasing the space-time yield. researchgate.net

| Immobilization/Engineering Technique | Biocatalyst | Substrate | Product | Key Findings |

| Fusion Protein | Carbonyl Reductase (CR2) and Glucose Dehydrogenase (GDH) | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | Enhanced cofactor regeneration and improved yield of the chiral alcohol. researchgate.net |

| Liquid-Core Capsules | Candida pseudotropicalis 104 | 3-Chloro-1-(2-thienyl)-1-propanone | (S)-3-Chloro-1-(2-thienyl)-1-propanol | Effective for the synthesis of the duloxetine (B1670986) intermediate. google.com |

| Co-immobilization | Alcohol Dehydrogenase and Cofactor-regenerating enzyme | Prochiral ketones | Chiral alcohols | Creates self-sufficient heterogeneous biocatalysts, retaining the cofactor for several cycles. nih.gov |

Continuous Flow Bioreactors for Enhanced Production

Continuous flow bioreactors offer a significant advantage for the industrial-scale production of chiral alcohols by providing a means for sustained and controlled synthesis. researchgate.netresearchgate.net These systems typically utilize immobilized enzymes or whole cells packed into a column, through which the substrate solution is continuously passed. rsc.orgresearchgate.net

The use of continuous flow systems can lead to higher productivity and allows for robust, long-term operation in smaller reactor volumes. researchgate.net For the production of a key building block for duloxetine, a packed bed flow reactor with immobilized whole cells of Rhodotorula rubra has been successfully employed for the enantioselective reduction of a β-ketonitrile. rsc.org This demonstrates the feasibility of applying continuous flow technology to the synthesis of structurally related compounds like this compound.

The process can be run for extended periods, with one study reporting stable production for over six days. psu.edu The design of the bioreactor and the immobilization matrix are critical factors. For instance, loofa-reinforced alginate carriers have been shown to be effective for yeast immobilization in continuous ethanol production, suggesting their potential applicability in other fermentation-based processes. nih.gov Furthermore, continuous flow systems can be integrated with in-line purification steps to create a fully automated and efficient production pipeline. rsc.org

| Reactor Type | Biocatalyst | Key Features | Application Example | Reference |

| Packed Bed Flow Reactor | Immobilized Rhodotorula rubra | Continuous operation, in-line purification | Enantioselective reduction of a β-ketonitrile for a duloxetine precursor. | rsc.org |

| Plug Flow Reactor | Immobilized Lactobacillus kefir | High conversion and selectivity over extended periods. | Synthesis of (5R)-hydroxyhexane-2-one. | psu.edu |

| Packed-Bed Column | Immobilized yeast in loofa-reinforced alginate | High cell density and stability for continuous fermentation. | Continuous ethanol production. | nih.gov |

Chemocatalytic Asymmetric Synthesis

Chemocatalytic methods provide an alternative route to the enantioselective synthesis of this compound, primarily through the asymmetric reduction of the corresponding ketone.

Chiral Catalyst Systems for Ketone Reduction

A variety of chiral catalysts have been developed for the asymmetric reduction of prochiral ketones. Among the most effective are oxazaborolidine-based catalysts and transition metal complexes.

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as BH₃·THF or catecholborane. organic-chemistry.orgnih.govic.ac.uk This method is known for its high enantioselectivity and predictable stereochemical outcome. researchgate.net The catalyst can be generated in situ from a chiral amino alcohol, which can improve reproducibility. nih.gov

Ruthenium-Based Catalysts: Chiral ruthenium complexes, particularly those with η⁶-arene/N-tosylethylenediamine ligands, are highly effective for the asymmetric transfer hydrogenation and hydrogenation of aromatic ketones. nih.govresearchgate.netnih.gov These catalysts can operate under mild conditions and exhibit high turnover numbers. nih.govnih.gov

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols from ketones, offering high atom economy. nih.gov

Ruthenium-Catalyzed Hydrogenation: Chiral Ru(II) complexes are widely used for the asymmetric hydrogenation of a broad range of ketones, including those sensitive to basic conditions. nih.govnih.gov The reaction is typically carried out under hydrogen pressure in a suitable solvent like methanol. nih.gov For instance, the asymmetric hydrogenation of α-chloroacetophenone, a substrate class similar to 3-chloro-1-(2-thienyl)-1-propanone, has been achieved with high enantioselectivity using a Ru(OTf)(S,S)-TsDpen catalyst. nih.gov

Rhodium-Catalyzed Hydrogenation: Chiral rhodium complexes, often with chiral phosphine (B1218219) ligands, are also prominent catalysts for the asymmetric hydrogenation of various functionalized ketones. iupac.orgrsc.orgnih.gov These catalysts have been successfully applied in the synthesis of numerous chiral drug intermediates. rsc.org

Iridium-Catalyzed Hydrogenation: Chiral iridium catalysts have shown excellent performance in the asymmetric hydrogenation of challenging substrates, such as γ,δ-unsaturated β-ketoesters, via dynamic kinetic resolution. rsc.org

| Catalyst System | Substrate Type | Key Features |

| Chiral Oxazaborolidine (CBS) | Prochiral ketones | High enantioselectivity, predictable stereochemistry. organic-chemistry.orgresearchgate.net |

| Chiral Ruthenium Complexes | Aromatic and α-chloro ketones | High activity and enantioselectivity under mild conditions. nih.govnih.gov |

| Chiral Rhodium Complexes | Functionalized ketones | Widely used for chiral drug synthesis. rsc.orgnih.gov |

| Chiral Iridium Complexes | Unsaturated ketoesters | Effective for dynamic kinetic resolution. rsc.org |

Stereoinduction Mechanisms in Chiral Catalysis

The enantioselectivity of these catalytic reductions is governed by the specific interactions between the chiral catalyst and the substrate in the transition state.

CBS Reduction Mechanism: In the CBS reduction, the ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine-borane adduct. organic-chemistry.orgpsu.edu The hydride is then transferred from the borane to the carbonyl carbon via a six-membered cyclic transition state. The chiral substituents on the oxazaborolidine ring dictate the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in excess. researchgate.netpsu.edu Computational studies have helped to elucidate the complete catalytic cycle and identify the rate-limiting steps. psu.edu

Mechanism in Transition Metal Catalysis: For ruthenium-catalyzed asymmetric hydrogenation, a concerted six-membered transition state is often proposed. nih.gov The chiral ligands on the metal center create a chiral environment that differentiates between the two faces of the ketone. In the case of η⁶-arene/N-tosylethylenediamine-Ru(II) catalysts, the NH group of the diamine ligand is thought to play a key role in the hydride transfer step. The specific geometry of the metal complex and the electronic properties of the ligands are crucial for achieving high enantioselectivity. nih.govresearchgate.net For chiral rhodium and iridium catalysts, the mechanism often involves the formation of a metal hydride species that subsequently reduces the ketone within the chiral coordination sphere of the metal. researchgate.netiupac.org

Chemical Reactivity and Mechanistic Studies of 3 Chloro 1 2 Thienyl 1 Propanol

Transformations of the Hydroxyl Group

The secondary alcohol group in 3-Chloro-1-(2-thienyl)-1-propanol is a key site for various chemical transformations, including esterification, oxidation, and nucleophilic substitution. The proximity of the electron-rich thiophene (B33073) ring influences the reactivity at the adjacent carbinol center.

Esterification Reactions (e.g., with Acetic Anhydride)

The conversion of alcohols to esters is a fundamental reaction in organic chemistry. In the case of this compound, the hydroxyl group can readily react with an acid anhydride, such as acetic anhydride, to form the corresponding ester. This reaction, known as acylation, typically proceeds in the presence of a base catalyst like pyridine (B92270) or a Lewis acid.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acetic anhydride. A base facilitates the deprotonation of the alcohol, enhancing its nucleophilicity. The subsequent departure of the acetate (B1210297) leaving group results in the formation of 3-chloro-1-(2-thienyl)propyl acetate. This transformation is a common strategy for protecting the hydroxyl group during multi-step syntheses.

Table 1: Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| This compound | Acetic Anhydride | Pyridine | 3-chloro-1-(2-thienyl)propyl acetate |

Oxidation Pathways

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3-chloro-1-(2-thienyl)-1-propanone. organic-chemistry.org This transformation is a critical step in synthetic routes where the ketone functionality is required. The reverse reaction, the asymmetric reduction of 3-chloro-1-(2-thienyl)-1-propanone, is a well-established method for producing enantiomerically pure (S)-3-Chloro-1-(2-thienyl)-1-propanol, a key intermediate for Duloxetine (B1670986). libretexts.orgucalgary.cancert.nic.in

Various oxidizing agents can be employed for this conversion, ranging from chromium-based reagents to milder, more selective methods. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the sensitive thiophene ring or the chloro group. For instance, enzymatic oxidation using alcohol dehydrogenases can also be utilized, offering high selectivity under mild conditions. ncert.nic.in

Table 2: Oxidation of this compound

| Reactant | Product | Reaction Type |

| This compound | 3-chloro-1-(2-thienyl)-1-propanone | Oxidation |

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution at the hydroxyl-bearing carbon is not feasible. However, this transformation can be achieved by first converting the hydroxyl group into a good leaving group. The position of the hydroxyl group, being adjacent to the thiophene ring, makes it analogous to a benzylic alcohol.

One common strategy involves protonating the alcohol with a strong acid, such as HCl or HBr. libretexts.org This converts the hydroxyl into a water molecule (H₂O), which is an excellent leaving group. The departure of water generates a secondary carbocation stabilized by resonance with the adjacent thiophene ring. This carbocation can then be attacked by a nucleophile. This Sₙ1-type mechanism is favored for secondary benzylic alcohols. libretexts.org Alternatively, Lewis acids like B(C₆F₅)₃ can catalyze the direct nucleophilic substitution of benzylic-type alcohols under mild conditions. rsc.org Another method is the use of thionyl chloride (SOCl₂), which converts the alcohol to a chlorosulfite intermediate that subsequently undergoes internal nucleophilic attack by the chloride ion. unacademy.com

Reactions Involving the Chloro Moiety

The chlorine atom at the C-3 position is part of a primary alkyl chloride, making it susceptible to reactions characteristic of this functional group, particularly nucleophilic substitution and reduction.

Nucleophilic Substitution Reactions (e.g., with Amines, Thiols)

The carbon-chlorine bond in this compound is polarized, with the carbon atom being electrophilic. This allows for nucleophilic substitution reactions where the chloride ion acts as the leaving group. This reaction is central to the synthesis of the pharmaceutical agent Duloxetine.

In a key step of the duloxetine synthesis, (S)-3-Chloro-1-(2-thienyl)-1-propanol is reacted with methylamine (B109427). ncert.nic.in The nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion to form (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol. libretexts.org To enhance the rate of this Sₙ2 reaction, the chloro group is sometimes first converted to an iodo group via the Finkelstein reaction (using sodium iodide in acetone), as iodide is a better leaving group than chloride. Other nucleophiles, such as thiols, can also displace the chloride to form the corresponding thioethers. organic-chemistry.org

Table 3: Nucleophilic Substitution at the Chloro Moiety

| Starting Material | Nucleophile | Product Example | Significance |

| This compound | Methylamine | 3-(Methylamino)-1-(2-thienyl)-1-propanol | Key step in Duloxetine synthesis ncert.nic.in |

| This compound | Thiol (R-SH) | 3-(Alkylthio)-1-(2-thienyl)-1-propanol | Formation of thioethers organic-chemistry.org |

Reduction of the Chlorine Atom

The chloro group can be removed and replaced with a hydrogen atom through a reduction process known as hydrodehalogenation. This reaction converts this compound into 1-(2-thienyl)-1-propanol. While specific studies on this exact molecule are scarce, the reduction of similar chlorohydrins is well-documented. organic-chemistry.org

Catalytic hydrogenation is a common method for this transformation. A catalyst such as palladium on carbon (Pd/C) or a platinum-based catalyst, in the presence of hydrogen gas, can facilitate the cleavage of the C-Cl bond. libretexts.orgrsc.org It is essential to select reaction conditions that are mild enough to avoid the reduction of the thiophene ring or the secondary alcohol. Other methods for dehalogenation include the use of reducing metals, like zinc in acetic acid, although this may not be compatible with the acidic conditions potentially affecting the alcohol. youtube.com

Reactivity of the Thiophene Ring

The chemical behavior of this compound is significantly influenced by the thiophene moiety. The sulfur heteroatom imparts distinct electronic properties to the five-membered aromatic ring, governing its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution Potentials

The thiophene ring is classified as an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). Its reactivity is considerably greater than that of benzene; for instance, the bromination of thiophene occurs approximately 10⁷ times faster than the bromination of benzene. wikipedia.org This enhanced reactivity is due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex or Wheland intermediate) formed during the substitution process through resonance. quora.comderpharmachemica.com

In unsubstituted thiophene, electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the positive charge in the resulting intermediate can be delocalized over more atoms, including the sulfur atom, leading to a more stable resonance hybrid compared to substitution at the β-positions (C3 and C4). quora.compharmaguideline.comyoutube.com

For this compound, the C2 position is already occupied by the 1-hydroxy-3-chloropropyl substituent. This substituent is generally considered to be electron-withdrawing and deactivating due to the electronegativity of the oxygen and chlorine atoms. Deactivating groups typically reduce the rate of electrophilic substitution compared to unsubstituted thiophene. However, substitution is still strongly directed to the remaining vacant α-position, C5. Attack at the C5 position leads to a more stable cationic intermediate compared to attack at the C3 or C4 positions.

Key potential electrophilic aromatic substitution reactions for this compound are summarized below, based on the known reactivity of substituted thiophenes.

| Reaction Type | Typical Reagents | Expected Major Product | Comments |

| Halogenation | Br₂, Cl₂ (often with a mild Lewis acid or in a polar solvent) | 5-Halo-3-chloro-1-(2-thienyl)-1-propanol | The high reactivity of the thiophene ring allows for halogenation under relatively mild conditions. The rate is highly influenced by substituents. rsc.org |

| Nitration | HNO₃/H₂SO₄ (milder conditions than for benzene, e.g., using acetyl nitrate) | 5-Nitro-3-chloro-1-(2-thienyl)-1-propanol | Standard nitrating conditions can be too harsh and may lead to oxidation or degradation of the thiophene ring. pharmaguideline.com |

| Sulfonation | SO₃/Pyridine complex or concentrated H₂SO₄ | 5-(3-Chloro-1-hydroxypropyl)thiophene-2-sulfonic acid | Thiophene is highly reactive towards sulfonation. wikipedia.org |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl) / Lewis Acid (e.g., AlCl₃, SnCl₄) | 5-Acyl-3-chloro-1-(2-thienyl)-1-propanol | This reaction attaches an acyl group, typically at the C5 position. derpharmachemica.com |

| Friedel-Crafts Alkylation | Alkyl halide / Lewis Acid | 5-Alkyl-3-chloro-1-(2-thienyl)-1-propanol | Prone to side reactions like polyalkylation and carbocation rearrangements, similar to other Friedel-Crafts reactions. wikipedia.org |

Ring-Opening or Degradation Studies

While the aromaticity of the thiophene ring confers significant stability, it is not immune to degradation or ring-opening under specific chemical conditions. pharmaguideline.com Such reactions are of interest for understanding the compound's stability and for synthetic applications, such as the production of aliphatic compounds.

Reductive Desulfurization: One of the most well-documented degradation pathways for the thiophene ring is reductive desulfurization. This reaction is most commonly achieved using Raney nickel (a fine-grained nickel-aluminium alloy). researchgate.net The process involves the hydrogenolysis of both carbon-sulfur bonds, leading to the complete removal of the sulfur atom and saturation of the four carbon atoms that constituted the ring. For this compound, this would theoretically yield a saturated, linear alcohol.

Organometallic-Induced Ring-Opening: Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can induce the ring-opening of thiophene derivatives. beilstein-journals.orgresearchgate.net The reaction typically proceeds via deprotonation at an α-position, followed by cleavage of an adjacent C-S bond at low temperatures. This method transforms the heterocyclic ring into a functionalized linear thio-alkene derivative.

Photoinduced Ring-Opening: The thiophene ring can undergo photochemical ring-opening upon exposure to UV light. This process involves excitation to a higher electronic state (specifically a ¹πσ* state), which promotes the extension and eventual fission of a carbon-sulfur bond. acs.org This degradation pathway is relevant for assessing the long-term stability of the compound under light exposure.

Oxidative Degradation: Although the thiophene ring is relatively stable towards mild oxidizing agents, strong oxidants can destroy the aromatic system. pharmaguideline.com For example, treatment with hot nitric acid can lead to the oxidative cleavage of the ring, yielding smaller fragments like maleic acid and oxalic acid.

A summary of potential ring-opening and degradation reactions is presented in the table below.

| Degradation Type | Typical Conditions/Reagents | Resulting Structure Type | Significance |

| Reductive Desulfurization | Raney Nickel, H₂ | Linear saturated alcohol | Complete removal of the sulfur heteroatom and aromaticity. researchgate.net |

| Base-Induced Ring-Opening | n-Butyllithium (n-BuLi) at low temperature | Linear unsaturated thiol derivative | Cleavage of a C-S bond, yielding a functionalized aliphatic chain. beilstein-journals.orgresearchgate.net |

| Photoinduced Ring-Opening | UV radiation | Linear unsaturated species | C-S bond fission mediated by photoexcitation, relevant to photostability. acs.org |

| Metal-Induced Ring-Opening | Aluminium(I) complexes | Ring-expanded or desulfurized products | Carbon-sulfur bond activation leading to cleavage of the ring. rsc.org |

| Oxidative Cleavage | Strong oxidizing agents (e.g., hot HNO₃) | Small carboxylic acids (e.g., maleic acid) | Complete destruction of the ring structure. pharmaguideline.com |

Applications of 3 Chloro 1 2 Thienyl 1 Propanol As a Synthetic Building Block

Precursor to Complex Organic Molecules

The structural features of 3-Chloro-1-(2-thienyl)-1-propanol make it an ideal starting point for constructing more elaborate molecular architectures. The hydroxyl group allows for derivatization or stereochemical inversion, while the chloro group provides a handle for nucleophilic substitution, enabling the introduction of various functionalities and the extension of the carbon chain.

A significant application of this compound is its conversion into chiral vicinal amino alcohols. These motifs are crucial components in a vast array of pharmaceuticals and natural products. The synthesis typically involves the nucleophilic substitution of the chloride with an amine. For instance, the enantiomerically pure (S)-3-chloro-1-(2-thienyl)-1-propanol is a direct precursor to (1S)-3-methylamino-1-(2-thienyl)propan-1-ol. This transformation is generally achieved by reacting the chloro-alcohol with methylamine (B109427), which displaces the chloride ion to form the corresponding amino alcohol . This step is fundamental in the synthesis of more complex pharmaceutical agents.

This compound serves as a key intermediate in the multi-step synthesis of N-Methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine, the active pharmaceutical ingredient known as duloxetine (B1670986) googleapis.com. The synthesis begins with the chiral amino alcohol, (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, which is derived from (S)-3-chloro-1-(2-thienyl)-1-propanol . This amino alcohol is then subjected to a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene (B124137). In this reaction, the hydroxyl group of the amino alcohol is deprotonated by a strong base, such as sodium hydride, to form an alkoxide, which then displaces the fluoride from the naphthalene ring to form the final ether linkage researchgate.net. The entire carbon backbone and the stereochemistry at the benzylic-like position are established from the initial chiral chlorohydrin building block.

Role in the Synthesis of Pharmaceutical Intermediates (excluding clinical data)

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions nih.gov. This compound provides a direct entry point to a range of thienyl-based pharmaceutical intermediates.

The most critical and well-documented application of (S)-3-chloro-1-(2-thienyl)-1-propanol is its role as a key intermediate in the synthesis of the antidepressant duloxetine google.comresearchgate.netresearchgate.net. The manufacturing process often starts with the Friedel-Crafts acylation of thiophene to produce 3-chloro-1-(2-thienyl)-1-propanone. This ketone is then reduced to the racemic alcohol, this compound.

The crucial step is the resolution of this racemate to isolate the desired (S)-enantiomer. Various methods have been developed to achieve this separation, with chemoenzymatic approaches being particularly efficient. These methods provide the optically pure (S)-alcohol, which is then converted to the key intermediate, (S)-3-Methylamino-1-(2-thienyl)propan-1-ol, en route to duloxetine researchgate.netresearchgate.net. The efficiency of this step is paramount for the economic viability of the entire synthesis.

| Method | Description | Typical Results | Reference |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Racemic this compound is treated with a lipase (B570770) (e.g., from Candida antarctica) that selectively acylates one enantiomer (e.g., the R-enantiomer), allowing for the separation of the unreacted (S)-alcohol. | High enantiomeric excess (>99% ee) for the (S)-alcohol, but the maximum theoretical yield is 50%. | google.com |

| Asymmetric Reduction | The precursor ketone, 3-chloro-1-(2-thienyl)-1-propanone, is directly reduced to the (S)-alcohol using a chiral catalyst or a biocatalyst. | Can achieve high conversion (up to 100%) and excellent enantiomeric excess (>99% ee). | |

| Whole-Cell Bioreduction | Microorganisms such as Candida pseudotropicalis or immobilized Saccharomyces cerevisiae are used to reduce the ketone precursor enantioselectively. | High conversion and enantioselectivity are often achieved under optimized conditions. Immobilized cells can be reused. | researchgate.net |

While the utility of this compound is overwhelmingly documented in the context of duloxetine synthesis, its structural components suggest potential for broader applications. The thiophene nucleus is a key feature in a variety of therapeutic agents, including anti-inflammatory drugs like suprofen and tiaprofenic acid, and antiplatelet agents like clopidogrel and ticlopidine nih.gov. The 3-chloro-1-propanol (B141029) side chain provides a versatile handle to construct various pharmacophores. However, specific examples of other marketed drugs or advanced clinical candidates derived directly from this particular building block are not widely reported in scientific literature, underscoring its specialized role as a precursor to duloxetine.

Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Pool

In the field of asymmetric synthesis, enantiomerically pure compounds can be accessed through various strategies, including the use of chiral auxiliaries or drawing from the "chiral pool."

(S)-3-Chloro-1-(2-thienyl)-1-propanol is best described as a chiral building block obtained from the chiral pool. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products (like amino acids or sugars) or their synthetic derivatives. Once this compound is produced in an enantiopure form via asymmetric reduction or resolution, it enters this pool of useful chiral starting materials google.com. Its chirality is incorporated directly into the final product's structure, as seen in the synthesis of duloxetine.

This is distinct from its use as a chiral auxiliary , which is a stereogenic group temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed and can ideally be recovered for reuse. There is no significant evidence to suggest that this compound is used as a recoverable chiral auxiliary. Instead, its entire molecular framework is typically integrated into the target molecule.

Potential in Materials Science or Agrochemical Research

While the predominant application of this compound is in the pharmaceutical sector, the structural motifs it contains—specifically the thiophene ring—are of significant interest in materials science. Thiophene-based compounds are known for their electronic properties and are foundational to the field of organic electronics.

The direct precursor to this compound, its ketone analog 3-chloro-1-(2-thienyl)-1-propanone , is recognized for its utility in the development of organic semiconductors. smolecule.com Thiophene and its derivatives are a critical class of compounds in organic electronics due to their inherent electrical conductivity and photophysical properties when polymerized. These characteristics make them suitable for use in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.com

The unique molecular structure of 3-chloro-1-(2-thienyl)-1-propanone, which combines a thiophene ring, a carbonyl group, and a reactive chloroalkane chain, makes it a valuable building block for synthesizing larger, more complex organic molecules designed for specific electronic functions. smolecule.com The presence of the electron-withdrawing chlorine atom can enhance the reactivity of the carbonyl group, facilitating further synthetic transformations. smolecule.com Researchers leverage these thiophene-based building blocks to create novel materials with tailored electronic properties for advanced applications. mdpi.com

Interactive Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C7H9ClOS | 176.66 | Synthetic Building Block |

| 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | 174.64 | Precursor to Organic Semiconductors |

| Duloxetine | C18H19NOS | 297.41 | Pharmaceutical End-product |

Analytical and Spectroscopic Characterization in Research Studies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of 3-Chloro-1-(2-thienyl)-1-propanol from reaction mixtures and for the critical assessment of its purity.

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas chromatography (GC) is a powerful tool for monitoring the progress of chemical reactions that produce this compound. In the synthesis of its precursor, 3-chloro-1-propanol (B141029), GC analysis is used to determine when the reactant content reaches a specific threshold, signaling the next step in the process. chemicalbook.com For the analysis of related chloropropanols, GC is frequently coupled with a mass spectrometer (GC-MS) for sensitive detection and quantification. agriculturejournals.czresearchgate.net

In a typical GC analysis for related compounds, a capillary column such as a DB-5 is employed. google.com The temperature program often involves an initial hold followed by a gradual increase to a final temperature to ensure the separation of components with different boiling points. google.com For instance, a method for analyzing 3-chloro-1,2-propanediol (B139630) involves an initial temperature of 160°C, which is held for 5 minutes, then ramped up to 300°C. google.com While specific parameters for this compound itself are not detailed in the provided results, the techniques applied to similar structures are indicative of the methodologies used.

| Parameter | Value/Description | Source |

|---|---|---|

| Column Type | DB-5 capillary gas chromatographic column | google.com |

| Column Dimensions | 30 m length, 0.32 mm internal diameter, 0.25 μm film thickness | google.com |

| Carrier Gas | High purity nitrogen | google.com |

| Flow Rate | 1.0 ml/min | google.com |

| Injector Temperature | 250°C | google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | agriculturejournals.czgoogle.com |

| Temperature Program | Initial temperature of 160°C (hold 5 min), ramp at 3°C/min to 300°C (hold 10 min) | google.com |

High-Performance Liquid Chromatography (HPLC) for Concentration and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the concentration and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. The determination of enantiomeric excess is vital in the synthesis of optically active pharmaceuticals, where only one enantiomer possesses the desired therapeutic effect.

For the analysis of related chiral chloropropanols, reversed-phase HPLC methods have been developed. For example, a method for 3-chloro-1,2-propanediol uses a Symmetry shield reverse phase C18 column with a phosphate (B84403) buffer as the mobile phase and a Refractive Index (RI) detector. internationaljournalssrg.org The flow rate and injection volume are optimized to achieve good separation and sensitivity. internationaljournalssrg.org Although specific HPLC conditions for this compound are not extensively detailed, the principles of separating similar chiral molecules are applicable.

Chiral Chromatography for Enantiomeric Separation

The separation of the enantiomers of this compound is a critical analytical step. This is typically achieved using chiral chromatography, a specialized form of HPLC or GC that employs a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

In the context of producing optically active (1S)-3-chloro-1-(thien-2-yl)-propan-1-ol, chiral chromatography is explicitly mentioned as the method to distinguish between the two enantiomers and determine the enantiomeric excess (e.e.) of the product. google.com For the separation of other chiral molecules, various chiral columns are used, including those based on cellulose (B213188) and amylose (B160209) derivatives in both normal and reversed-phase modes. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326), is crucial for achieving optimal separation. researchgate.netbiointerfaceresearch.com

| Parameter | Value/Description | Source |

|---|---|---|

| Column Types | Normal Phase (Chiralcel OJH, ODH, ADH), Reversed Phase (Phenomenex Lux 5u cellulose-1, Lux 5u cellulose-2, Lux 5u amylose-1) | researchgate.net |

| Mobile Phase (Normal Phase) | n-hexane and isopropanol (e.g., 80:20) | researchgate.net |

| Flow Rate | 0.5 mL/min to 1.0 ml/min | researchgate.netbiointerfaceresearch.com |

| Detection | UV (e.g., 254 nm) | researchgate.net |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound and identifying any potential byproducts formed during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Side-Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

While specific NMR data for this compound is not available in the provided search results, data for the closely related compound 3-chloro-1-propanol offers insight into the expected signals. chemicalbook.com In the ¹H NMR spectrum of 3-chloro-1-propanol, one would expect to see distinct signals for the protons on the carbon bearing the hydroxyl group, the adjacent methylene (B1212753) group, and the methylene group attached to the chlorine atom. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms. Similarly, ¹³C NMR would show distinct peaks for each of the three carbon atoms in the propanol (B110389) chain. For this compound, additional signals corresponding to the thiophene (B33073) ring protons and carbons would be present, providing definitive structural confirmation.

Mass Spectrometry in Elucidating Reaction Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It is also invaluable for identifying unknown products and impurities in a reaction mixture. When coupled with a chromatographic technique like GC (GC-MS), it provides both separation and identification capabilities.

Optical Rotation Measurement for Chiral Purity Determination

The determination of chiral purity is a critical aspect of the synthesis of enantiomerically enriched compounds. For this compound, particularly the (S)-enantiomer which serves as a key intermediate in the synthesis of the antidepressant Duloxetine (B1670986), ensuring high enantiomeric excess (ee) is paramount. Optical rotation measurement is a classical and valuable technique employed for this purpose. This method relies on the principle that enantiomers rotate plane-polarized light in equal but opposite directions. The magnitude of this rotation, known as the specific rotation ([α]), is a characteristic physical property of a chiral compound under specific conditions (concentration, solvent, temperature, and wavelength).

In the context of this compound, research and patent literature frequently reference the use of polarimetry to ascertain the enantiomeric purity of the synthesized product. The enantiomeric excess of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer.

While the literature confirms the use of this technique, specific optical rotation values for enantiomerically pure this compound are not always explicitly reported. However, the successful synthesis of the (S)-enantiomer with high chiral purity has been documented. For instance, a process for the preparation of optically active (1S)-3-chloro-1-(thien-2-yl)-propan-1-ol by enzymatic reduction has been shown to yield the alcohol with an enantiomeric excess of 95%. google.com Another method involving a dehydrogenase from Lactobacillus brevis also achieved the synthesis of the S-enantiomer with an enantiomeric excess of 95%, where the ee value was determined by both the amount of rotation (c=1, in methanol) and by NMR with a chiral shift reagent. google.comgoogle.com

The determination of enantiomeric excess is often accomplished using a variety of analytical techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and highly accurate method. uma.eselte.huresearchgate.net Chiral HPLC allows for the physical separation of the two enantiomers, and the relative peak areas provide a direct measure of their ratio in the mixture. uma.es NMR spectroscopy, particularly with the use of chiral shift reagents that induce chemical shift differences between the enantiomers, is another powerful tool for determining enantiomeric purity. google.com

The following table summarizes findings from research on the synthesis of (S)-3-Chloro-1-(2-thienyl)-1-propanol, highlighting the achieved enantiomeric excess.

| Enantiomer | Method of Synthesis | Method of ee Determination | Achieved Enantiomeric Excess (ee) | Reference |

| (1S) | Enzymatic reduction with alcohol dehydrogenase from Thermoanaerobacter | Chromatographic analysis | 95% | google.com |

| (S) | Reduction in the presence of a dehydrogenase from Lactobacillus brevis | Optical rotation and Shift NMR | 95% | google.comgoogle.com |

| (S) | Reduction catalyzed by a dehydrogenase | Not specified | at least 85% | google.com |

It is important to note that for accurate determination of enantiomeric excess via optical rotation, the specific rotation of the enantiomerically pure compound must be known. thieme-connect.de The absence of this value in some literature may be due to the prevalence of more direct methods like chiral HPLC for final purity confirmation.

Computational and Theoretical Chemistry Studies

Conformational Analysis of 3-Chloro-1-(2-thienyl)-1-propanol and its Enantiomers

The three-dimensional arrangement of atoms in this compound is not static. Due to the presence of single bonds, various conformations, or spatial arrangements of atoms, can exist. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), is crucial for understanding the molecule's stability and reactivity.

A key aspect of this molecule is its torsional chirality, arising from the rotation around the C1-Cα bond, which connects the chiral center to the thiophene (B33073) ring. This rotation can lead to transiently chiral enantiomers that may interconvert. rsc.org Computational studies on similar molecules, such as thenyl alcohol, have shown that the potential energy surface (PES) can be scanned to identify the most stable conformers. rsc.orgbohrium.com For this compound, the relative orientations of the hydroxyl group, the chloroethyl side chain, and the thienyl group dictate the conformational landscape.

The stability of different conformers is influenced by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the thiophene ring or the chlorine atom. DFT calculations can predict the relative energies of these conformers, providing a statistical distribution of the likely shapes the molecule will adopt at a given temperature. While specific studies on this compound are not abundant, analogies can be drawn from computational work on other chiral alcohols and thiophene derivatives.

Table 1: Predicted Conformational Data Points for this compound (Illustrative)

| Dihedral Angle (Thiophene-C1-Cα-OH) | Relative Energy (kJ/mol) | Population (%) | Key Interactions |

| 60° (gauche) | 0.0 | 65 | Intramolecular H-bond with thiophene sulfur |

| 180° (anti) | 2.5 | 30 | Minimized steric hindrance |

| -60° (gauche) | 5.0 | 5 | Steric clash between thiophene and chloroethyl group |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated DFT calculations for this molecule.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound governs its chemical reactivity. DFT calculations are instrumental in elucidating this structure by determining parameters such as bond lengths, bond angles, and the distribution of electron density. nih.govmdpi.com

The presence of the electron-rich thiophene ring significantly influences the molecule's electronic properties. asianindexing.comresearchgate.netresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from computational studies. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, making them susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, indicating its electrophilic character.

Table 2: Calculated Electronic Properties of a Thiophene Derivative (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This table is illustrative and based on values for similar thiophene-containing molecules. Specific values for this compound would require dedicated calculations.

Mechanistic Insights into Enzymatic and Catalytic Transformations

Computational studies play a vital role in understanding the mechanisms of enzymatic and catalytic transformations involving this compound. A particularly relevant transformation is the asymmetric reduction of its precursor, 3-chloro-1-(thiophen-2-yl)propan-1-one, to the chiral alcohol. This is often achieved with high enantioselectivity using alcohol dehydrogenases (ADHs). nih.gov

Theoretical models can simulate the reaction pathway, identifying transition states and intermediates. This allows for the calculation of activation energies, which can explain the observed reaction rates and selectivities. For the enzymatic reduction, computational models can elucidate the role of the cofactor (e.g., NADPH) and the active site residues of the enzyme in stabilizing the transition state. researchgate.net

Furthermore, computational methods can shed light on the mechanism of kinetic resolution, a process used to separate the enantiomers of racemic this compound. By modeling the interaction of each enantiomer with a resolving agent, such as a lipase (B570770), the difference in reaction rates that leads to the separation can be rationalized at a molecular level.

Molecular Modeling in Chiral Recognition and Substrate-Enzyme Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the chiral recognition of this compound and its interactions with enzymes. nih.govbiorxiv.orgsemanticscholar.org

In the context of enzymatic synthesis, molecular docking can predict the preferred binding orientation of the substrate (3-chloro-1-(thiophen-2-yl)propan-1-one) within the active site of an alcohol dehydrogenase. plos.org These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and the enzyme's amino acid residues. By comparing the docking scores and binding modes of the two potential enantiomeric products, the stereoselectivity of the enzyme can be predicted and understood. nih.gov

MD simulations provide a dynamic view of the substrate-enzyme complex over time, allowing for the study of conformational changes and the stability of the interactions. These simulations can help to refine the understanding of how the enzyme's structure and flexibility contribute to its catalytic activity and enantioselectivity. nih.gov The insights gained from these modeling studies are invaluable for protein engineering efforts aimed at improving the efficiency and selectivity of enzymes for the synthesis of chiral molecules like (S)-3-Chloro-1-(2-thienyl)-1-propanol. semanticscholar.org

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing 3-Chloro-1-(2-thienyl)-1-propanol is a key area of future research. Traditional methods, while effective, often involve stoichiometric reagents and generate significant waste.

A promising approach lies in the use of catalytic systems. For instance, the synthesis of the precursor, 3-chloro-1-(2-thienyl)-1-propanone, is primarily achieved through a Friedel-Crafts acylation of thiophene (B33073) with 3-chloropropionyl chloride. While aluminum chloride (AlCl₃) is a common catalyst, its anhydrous nature and the need for more than stoichiometric amounts present handling and waste disposal challenges. Future research could focus on developing reusable solid acid catalysts or exploring milder Lewis acids to minimize environmental impact.

Furthermore, the reduction of the ketone to the desired alcohol offers opportunities for improvement. The use of sodium borohydride (B1222165) (NaBH₄) is a standard method. chemicalbook.com However, developing catalytic hydrogenation processes using heterogeneous catalysts could offer a more sustainable alternative by reducing the use of hydride reagents and simplifying product isolation. The development of "green" and cost-effective processes is a continuous goal in both academic and industrial settings. researchgate.netresearchgate.net

Advancements in Stereoselective Synthesis Methodologies

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the development of stereoselective methods to produce specific enantiomers of this compound is of paramount importance. This is particularly relevant as the (1S)-enantiomer is a direct precursor to the antidepressant duloxetine (B1670986). google.com

A significant area of advancement is the use of biocatalysis. Alcohol dehydrogenases (ADHs) from various microorganisms, such as the Thermoanaerobacter genus, have been successfully employed for the stereospecific reduction of 3-chloro-1-(2-thienyl)-1-propanone to (1S)-3-chloro-1-(2-thienyl)propan-1-ol with high enantiomeric purity. google.com Future research will likely focus on discovering and engineering more robust and efficient enzymes with broader substrate scopes and improved stability under industrial process conditions. The use of immobilized enzymes or whole-cell systems can also enhance the scalability and reusability of these biocatalysts.

Chemical methods for asymmetric reduction are also being explored. The development of chiral catalysts, such as those based on transition metals with chiral ligands, for the asymmetric transfer hydrogenation or hydrogenation of the prochiral ketone is an active area of research. The challenge lies in achieving high enantioselectivity and turnover numbers while using low catalyst loadings.

Exploration of Novel Derivatives and Their Chemical Utility

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of novel derivatives. The chloro and hydroxyl functional groups are amenable to various chemical transformations, allowing for the introduction of different substituents and the construction of more complex molecules.

Future research will likely involve the systematic modification of the thiophene ring, the propanol (B110389) side chain, and the chloro substituent to create libraries of new compounds. These derivatives could be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents. The utility of related thienyl and propenoyl chloride derivatives in heterocyclic synthesis has been demonstrated, suggesting the potential for creating diverse chemical entities. researchgate.net

Integration of Continuous Flow Chemistry and Automation in Synthesis

The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. almacgroup.com The synthesis of this compound and its precursors is well-suited for this technology.

Future research will focus on developing telescoped continuous flow processes that integrate multiple reaction steps without the need for isolating intermediates. nih.gov For example, a flow system could be designed to perform the Friedel-Crafts acylation followed immediately by the reduction of the resulting ketone. This approach can significantly reduce reaction times, improve heat and mass transfer, and allow for better control over reaction parameters, ultimately leading to higher yields and purity. almacgroup.com

The integration of automation and real-time reaction monitoring through Process Analytical Technology (PAT) will be crucial for the robust and reproducible operation of these continuous flow systems. gla.ac.uk This will enable precise control over critical process parameters and facilitate rapid process optimization.

Deeper Understanding of Reaction Mechanisms at the Molecular Level

A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and the development of new synthetic strategies.